

Spectroscopic Characterization of Amlodipine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amlodipine Maleate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Amlodipine Maleate**, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and quality control activities.

Chemical Structure

Amlodipine Maleate is the maleate salt of amlodipine.[2] The chemical structure consists of the amlodipine base, a dihydropyridine derivative, and maleic acid.

Molecular Formula: C24H29ClN2O9[2][3] Molecular Weight: 524.95 g/mol [2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Amlodipine Maleate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Amlodipine Maleate**. Both ¹H and ¹³C NMR provide detailed information about the chemical



environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for **Amlodipine Maleate**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.1-7.4	m	4H	Aromatic protons (chlorophenyl group)
6.25	S	2H	Olefinic protons (maleate)
5.35	S	1H	C4-H (dihydropyridine ring)
4.70	S	2H	-OCH ₂ - (aminoethoxy side chain)
4.0-4.2	q	2H	-OCH₂CH₃ (ethyl ester)
3.5-3.8	m	4H	-CH ₂ -N and -CH ₂ -O (aminoethoxy side chain)
3.55	S	3H	-OCH₃ (methyl ester)
2.30	S	3H	C6-CH₃ (dihydropyridine ring)
1.15	t	3H	-OCH₂CH₃ (ethyl ester)

Note: Data synthesized from available literature. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: 13C NMR Spectroscopic Data for Amlodipine Maleate



Chemical Shift (δ) ppm	Assignment
167.9	C=O (ethyl ester)
167.2	C=O (maleate)
165.8	C=O (methyl ester)
147.8	C2 (dihydropyridine ring)
145.2	C6 (dihydropyridine ring)
134.5	C1' (chlorophenyl group)
132.8	C=C (maleate)
130.9	Aromatic C-H
128.8	Aromatic C-H
128.5	Aromatic C-Cl
126.5	Aromatic C-H
104.5	C3 (dihydropyridine ring)
101.2	C5 (dihydropyridine ring)
68.1	-OCH ₂ - (aminoethoxy side chain)
60.1	-OCH ₂ CH ₃ (ethyl ester)
50.9	-OCH₃ (methyl ester)
40.8	-CH ₂ -N (aminoethoxy side chain)
39.7	C4 (dihydropyridine ring)
19.5	C6-CH₃ (dihydropyridine ring)
14.5	-OCH ₂ CH ₃ (ethyl ester)

Note: Data synthesized from available literature for amlodipine and its salts. Chemical shifts are approximate and may vary.



Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **Amlodipine Maleate** molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Amlodipine Maleate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (primary amine)
3100-3200	Medium	N-H stretching (dihydropyridine ring)
2900-3000	Medium	C-H stretching (aliphatic and aromatic)
1676	Strong	C=O stretching (ester carbonyl)
1614-1675	Strong	C=O stretching (ester carbonyls)
1600	Medium	C=C stretching (aromatic and dihydropyridine rings)
1432	Medium	C=C stretching
1267	Strong	C-O stretching (ester)
1100-1200	Strong	C-N stretching

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Amlodipine Maleate**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Amlodipine



m/z	Interpretation
409.17	[M+H]+ (protonated amlodipine base)
294.09	Fragment ion
238.19	Fragment ion (base peak)

Note: **Amlodipine Maleate** will typically show the molecular ion for the amlodipine base in positive ion mode ESI-MS, as the maleic acid is lost.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Amlodipine Maleate**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Amlodipine Maleate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.



- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- A longer acquisition time and a higher number of scans will be necessary compared to ¹H
 NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Amlodipine Maleate**.

Methodology (ATR-FTIR):

- Sample Preparation: Place a small amount of Amlodipine Maleate powder directly onto the ATR crystal.
- Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Amlodipine.

Methodology (LC-MS):

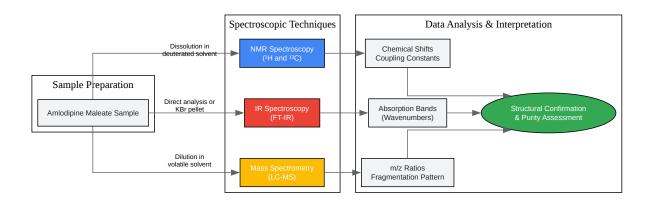


- Sample Preparation: Prepare a dilute solution of **Amlodipine Maleate** (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
- Chromatographic Separation (Optional but Recommended):
 - Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.
 - Use a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
- Mass Spectrometric Analysis:
 - Operate the ESI source in positive ion mode.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600) to detect the protonated molecular ion [M+H]+.
 - Perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the resulting product ions. The transitions m/z 409.17 > 238.19 and 409.17 > 294.09 are commonly monitored for amlodipine.
- Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Amlodipine Maleate**.

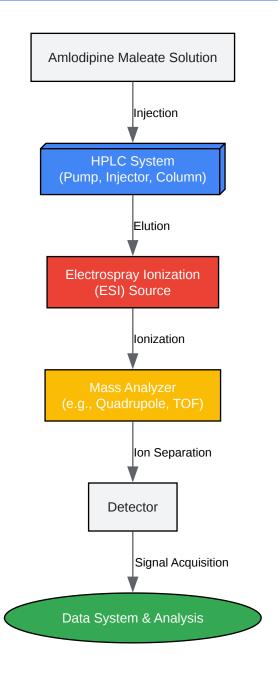




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Caption: General workflow for the spectroscopic characterization of Amlodipine Maleate.





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• 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]



- 2. Amlodipine Maleate | C24H29ClN2O9 | CID 6435922 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound: AMLODIPINE MALEATE (CHEMBL1200984) ChEMBL [ebi.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Characterization of Amlodipine Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667248#spectroscopic-characterization-of-amlodipine-maleate-nmr-ir-ms]

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